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Compound of Interest

Compound Name: 1-Acetyl-5-bromo-7-nitroindoline

Cat. No.: B556862

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the available analytical data for the
compound 1-Acetyl-5-bromo-7-nitroindoline. Due to the limited availability of public
experimental spectra, this document focuses on presenting established physicochemical
properties, generalized experimental protocols for its analysis, and a plausible synthetic
pathway.

Compound Identification and Properties

1-Acetyl-5-bromo-7-nitroindoline is a substituted indoline derivative. Such compounds are of
interest in medicinal chemistry and drug development due to the prevalence of the indole and
indoline scaffolds in biologically active molecules. The specific substitutions of an acetyl group
at the 1-position, a bromine atom at the 5-position, and a nitro group at the 7-position
significantly influence its chemical reactivity and potential biological activity.

Table 1: Physicochemical Properties of 1-Acetyl-5-bromo-7-nitroindoline
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Property Value Source

Molecular Formula C10H9BrN20s3 PubChem[1]

1-(5-bromo-7-nitro-2,3-
IUPAC Name ) ) PubChem[1]
dihydroindol-1-yl)ethanone

CAS Number 62368-07-4 PubChem[1], Sigma-Aldrich[2]
Molecular Weight 285.09 g/mol PubChem[1], Sigma-Aldrich[2]
Appearance Solid AKSci[3]
Melting Point 196-198 °C AKSci[3]

CC(=O)N1CCC2=C1C(=CC(= _ .
SMILES PubChem[1], Sigma-Aldrich[2]
C2)Br)--INVALID-LINK--[O-]

RCELVCGNAKOBPO- ] ]
InChiKey PubChem[1], Sigma-Aldrich[2]
UHFFFAOYSA-N

Spectroscopic Data

As of the latest literature review, detailed experimental Nuclear Magnetic Resonance (NMR)
and Mass Spectrometry (MS) data for 1-Acetyl-5-bromo-7-nitroindoline are not readily
available in the public domain. This section will, therefore, outline the expected spectral
characteristics based on the analysis of structurally similar compounds and provide generalized
protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic
molecules. For 1-Acetyl-5-bromo-7-nitroindoline, tH and 3C NMR would provide critical
information on the arrangement of atoms.

Table 2: Predicted *H NMR Chemical Shifts
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Predicted Chemical Shift

Proton Multiplicity
(ppm)

Acetyl-CH3s ~2.3 Singlet

H-2 (Indoline) ~3.3 Triplet

H-3 (Indoline) ~4.3 Triplet

H-4 (Aromatic) ~8.0 Doublet

H-6 (Aromatic) ~8.2 Doublet

Note: These are predicted values based on general principles and data from similar
compounds. Actual experimental values may vary.

Table 3: Predicted 3C NMR Chemical Shifts

Carbon Predicted Chemical Shift (ppm)
Acetyl-CHs ~24

C-2 (Indoline) ~29

C-3 (Indoline) ~50

C-3a (Aromatic) ~130

C-4 (Aromatic) ~125

C-5 (Aromatic) ~115 (C-Br)
C-6 (Aromatic) ~128

C-7 (Aromatic) ~140 (C-NO2)
C-7a (Aromatic) ~145
Acetyl-C=0 ~169

Note: These are predicted values based on general principles and data from similar
compounds. Actual experimental values may vary.
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Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation

pattern of the molecule.

Table 4: Expected Mass Spectrometry Data

Parameter Expected Value

m/z 284/286 (due to bromine isotopes 7°Br and

Molecular lon [M]* . .
81Br in ~1:1 ratio)

Loss of acetyl group (CHsCO), loss of nitro

Major Fragments
group (NO2)

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and mass spectrometry data
for a small organic molecule like 1-Acetyl-5-bromo-7-nitroindoline.

NMR Spectroscopy Protocol

e Sample Preparation:

o Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated
solvent (e.g., CDCIs, DMSO-ds).

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
o Transfer the solution to a 5 mm NMR tube.
e Instrument Parameters (for a 400 MHz spectrometer):
o 'H NMR:
» Pulse Program: Standard single-pulse experiment.

= Number of Scans: 16-64.
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» Spectral Width: -2 to 12 ppm.

= Temperature: 298 K.

o 13C NMR:

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

Number of Scans: 1024 or more, depending on sample concentration.

Spectral Width: 0 to 220 ppm.

Temperature: 298 K.

» Data Processing:
o Apply Fourier transformation to the Free Induction Decay (FID).
o Phase and baseline correct the resulting spectrum.

o Reference the spectrum to the solvent peak or TMS.

Mass Spectrometry Protocol (Electron lonization - El)

e Sample Introduction:

o Introduce a small amount of the solid sample via a direct insertion probe, or a solution of
the sample in a volatile solvent (e.g., methanol, dichloromethane) via direct infusion or
after separation by Gas Chromatography (GC).

e Instrument Parameters:
o lonization Mode: Electron lonization (El).
o lonization Energy: 70 eV.
o Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

o Scan Range: m/z 50-500.
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o Data Analysis:
o Identify the molecular ion peak(s).
o Analyze the fragmentation pattern to confirm the structure.

Synthetic Pathway

A plausible synthetic route to 1-Acetyl-5-bromo-7-nitroindoline can be conceptualized
starting from indoline. The following diagram illustrates a logical sequence of reactions.

._y_, Acetic Anhydride 1-Acetylindoline Brominating Agent (e.g., NBS 1-Acetyl-5-bromoindoline /9 = AR 1-Acetyl-5-bromo-7-nitroindoline

Click to download full resolution via product page

Caption: Plausible synthetic workflow for 1-Acetyl-5-bromo-7-nitroindoline.

Experimental Workflow for Analysis

The general workflow for the characterization of a newly synthesized batch of 1-Acetyl-5-
bromo-7-nitroindoline would involve the following steps.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Guide: Spectroscopic and Analytical Data of
1-Acetyl-5-bromo-7-nitroindoline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b556862#1-acetyl-5-bromo-7-nitroindoline-nmr-and-
mass-spectrometry-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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